5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

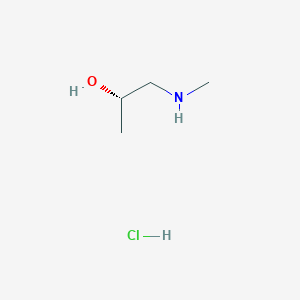

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1702206-37-8 . It has a molecular weight of 190.18 and its IUPAC name is this compound . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H .Chemical Reactions Analysis

Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 190.18 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorescent dyes, and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential applications in nanotechnology, as a fluorescent probe for sensing and imaging, and as a catalyst for organic reactions.

Wirkmechanismus

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is believed to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound is believed to act as an antioxidant, which prevents oxidative damage to cells caused by free radicals.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the production of melanin, which can lead to skin whitening. Additionally, it has been found to inhibit the breakdown of acetylcholine, which can lead to increased levels of acetylcholine in the brain and increased cognitive function. It has also been found to act as an antioxidant, which can help protect cells from oxidative damage caused by free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments has several advantages and limitations. One advantage is that it is a versatile compound that can be used in the synthesis of a variety of other compounds. Additionally, it is relatively inexpensive and readily available. However, it is also a volatile compound, which can make it difficult to handle in the laboratory. Additionally, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation.

Zukünftige Richtungen

There are a number of possible future directions for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde research. One potential direction is to further explore its potential applications in nanotechnology and its potential use as a fluorescent probe for sensing and imaging. Additionally, further research could be conducted on its potential use as a catalyst for organic reactions. Additionally, further research could be conducted on its biochemical and physiological effects, including its effects on skin whitening, cognitive function, and oxidative damage. Finally, further research could be conducted on its safety and toxicity, to ensure its safe use in laboratory experiments.

Synthesemethoden

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using a variety of methods, including the Fischer indole synthesis, the Ullmann reaction, and the Biginelli reaction. The Fischer indole synthesis involves the condensation of aryl halides, anilines, and formaldehyde in the presence of an acid catalyst. The Ullmann reaction involves the reaction of aryl halides with anilines in the presence of copper salts, and the Biginelli reaction involves the reaction of aryl aldehydes, urea, and anhydrides in the presence of an acid catalyst.

Safety and Hazards

The safety information for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole with chloral hydrate followed by oxidation with potassium permanganate.", "Starting Materials": [ "5-fluoro-1-phenyl-1H-pyrazole", "Chloral hydrate", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-phenyl-1H-pyrazole (1.0 g) and chloral hydrate (1.2 g) in 10 mL of sulfuric acid.", "Step 2: Heat the mixture at 80°C for 2 hours.", "Step 3: Cool the mixture to room temperature and pour it into a beaker containing ice and water.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in 10 mL of water and add potassium permanganate (0.5 g) slowly with stirring.", "Step 7: Heat the mixture at 80°C for 1 hour.", "Step 8: Cool the mixture to room temperature and filter the product.", "Step 9: Wash the product with water and dry it under vacuum to obtain 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde as a yellow solid (yield: 70-80%)." ] } | |

| 1702206-37-8 | |

Molekularformel |

C10H7FN2O |

Molekulargewicht |

190.17 g/mol |

IUPAC-Name |

5-fluoro-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H |

InChI-Schlüssel |

QABYXXNDVFRMFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C=O)F |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.